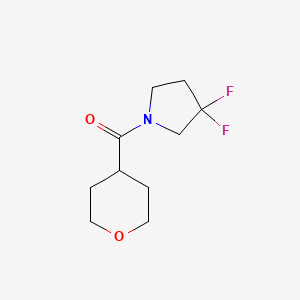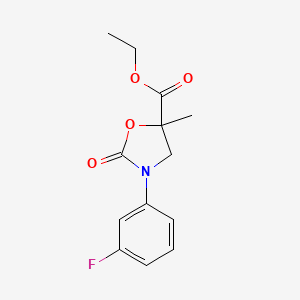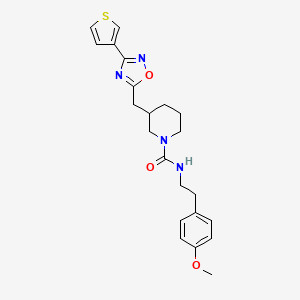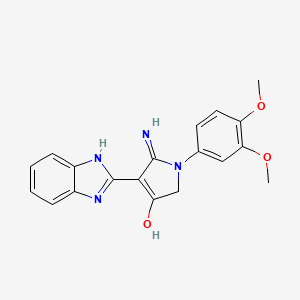
(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic compound with the molecular formula C10H15F2NO2 It is characterized by the presence of a difluoropyrrolidine ring and a tetrahydropyran ring, connected through a methanone group
Mecanismo De Acción
Target of Action
The primary target of 3,3-difluoro-1-(oxane-4-carbonyl)pyrrolidine, also known as (3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, is currently unknown. The compound is a fluorinated pyrrolidine derivative . Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Mode of Action
Fluorinated pyrrolidines have been shown to possess high biological activities . The presence of fluorine atoms in the pyrrolidinyl rings plays a crucial role in their biological activity .
Biochemical Pathways
The introduction of fluorine-containing groups into compounds often greatly affects their biological activity . This suggests that the compound could potentially interact with various biochemical pathways.
Pharmacokinetics
For instance, a related compound, PF-00734200, was found to be rapidly absorbed in rats, dogs, and humans, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats .
Result of Action
Some fluorinated pyrrolidines have been found to possess general and high biological activities, including antifungal activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:
Formation of the Difluoropyrrolidine Ring: This step involves the introduction of fluorine atoms into a pyrrolidine ring. Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a 1,5-diol, using acid catalysts like p-toluenesulfonic acid.
Coupling of the Rings: The final step involves coupling the difluoropyrrolidine and tetrahydropyran rings through a methanone linkage. This can be achieved using reagents like oxalyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the methanone group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or pyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (PF-00734200): A dipeptidyl peptidase IV inhibitor studied for the treatment of type 2 diabetes.
This compound (CAS No. 2034417-81-5): Available for research purposes.
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which imparts specific physicochemical properties and biological activities. The presence of fluorine atoms enhances its metabolic stability and binding affinity to target proteins, making it a valuable compound for drug development and other scientific applications.
Propiedades
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)3-4-13(7-10)9(14)8-1-5-15-6-2-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTCRCNBVNFGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dichloro-N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2806437.png)

![2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine](/img/structure/B2806439.png)

![1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2806443.png)





![3,6-dichloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2806452.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B2806453.png)
